
Cyclohexanone oxime
Overview
Description
Cyclohexanone oxime (C₆H₁₁NO, CAS 100-64-1) is a pivotal organic intermediate with a molecular weight of 113.16 g/mol and a melting point of 89–90°C . It exists as a light tan crystalline solid or prisms and is sparingly soluble in water (<0.1 g/100 mL at 20°C) . Industrially, it serves as the precursor to ε-caprolactam, a monomer for nylon-6 production, with over 90% of global caprolactam derived from its Beckmann rearrangement . Its synthesis traditionally involves hydroxylamine (NH₂OH) condensation with cyclohexanone, but recent advances emphasize sustainable routes using air-derived nitrogen and renewable carbon sources .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanone oxime can be synthesized through the condensation reaction between cyclohexanone and hydroxylamine. The reaction proceeds as follows: [ \text{C}6\text{H}{10}\text{CO} + \text{H}_2\text{NOH} \rightarrow \text{C}6\text{H}{10}\text{C=NOH} + \text{H}_2\text{O} ] Alternatively, this compound can be produced industrially by reacting cyclohexane with nitrosyl chloride, a free radical reaction that is advantageous due to the lower cost of cyclohexane compared to cyclohexanone .
Industrial Production Methods: The industrial production of this compound often involves the ammoximation process, where cyclohexanone reacts with ammonia and hydrogen peroxide in the presence of a titanium silicate catalyst (TS-1). This method is preferred due to its high selectivity and efficiency .
Types of Reactions:
Beckmann Rearrangement: The most significant reaction of this compound is the Beckmann rearrangement, which converts it into ε-caprolactam.
Reduction: this compound can be reduced by sodium amalgam to produce cyclohexylamine.
Hydrolysis: The compound can be hydrolyzed with acetic acid to revert to cyclohexanone.
Common Reagents and Conditions:
Sulfuric Acid: Used in the Beckmann rearrangement to produce ε-caprolactam.
Sodium Amalgam: Employed in the reduction to cyclohexylamine.
Acetic Acid: Utilized in the hydrolysis to cyclohexanone.
Major Products:
ε-Caprolactam: From the Beckmann rearrangement.
Cyclohexylamine: From reduction.
Cyclohexanone: From hydrolysis.
Scientific Research Applications
Industrial Applications
Nylon Production
Cyclohexanone oxime is predominantly used in the production of caprolactam, which is the monomer for nylon-6. The global demand for nylon has led to an increased interest in efficient methods for synthesizing this compound. Traditional methods involve the ammoxidation of cyclohexane, which can be energy-intensive and costly due to the use of excess hydrogen peroxide (H2O2) . Recent advancements have introduced more sustainable approaches, such as electrocatalytic processes that utilize in situ-generated H2O2, achieving high yields and selectivity .
Chemical Intermediates
Beyond nylon production, this compound serves as an intermediate in various chemical syntheses. It is utilized in the manufacture of pesticides, pharmaceuticals, and other organic compounds. Its role as a blocking agent in polymer chemistry further highlights its versatility .
Research and Development
Toxicity Studies
Research has extensively investigated the toxicity and safety profile of this compound. Studies conducted by the National Toxicology Program have shown that while the compound exhibits some mutagenic properties under specific conditions (e.g., in Salmonella typhimurium with S9 activation), it generally poses low toxicity at controlled exposure levels . Understanding these aspects is crucial for its safe industrial application.
Catalytic Applications
this compound has also been explored as a substrate in catalytic reactions. For instance, its conversion to ε-caprolactam via Beckmann rearrangement illustrates its significance in catalysis research . Advances in catalyst design have improved selectivity and efficiency in these transformations, demonstrating the compound's potential in sustainable chemistry.
Case Studies and Innovations
Electrosynthesis Techniques
Recent studies highlight innovative electrosynthesis methods for producing this compound. One approach integrates plasma-assisted techniques that allow for the generation of nitrogen-containing intermediates from ambient air, resulting in a more energy-efficient synthesis route . This method not only enhances yield but also reduces environmental impact.
Method | Yield (%) | Selectivity (%) | Conditions |
---|---|---|---|
Traditional Ammoxidation | Variable | Low | High temperature, excess H2O2 |
Electrocatalysis | 92 | 99 | -0.9 V vs. Ag/AgCl |
Plasma-Assisted Synthesis | 51.4 | >99.9 | Ambient conditions |
Mechanism of Action
The primary mechanism of action for cyclohexanone oxime involves its conversion through the Beckmann rearrangement. This process involves the protonation of the oxime group, followed by the migration of an alkyl group and the formation of a new carbon-nitrogen bond, resulting in the formation of ε-caprolactam . The reaction is facilitated by acidic conditions, which help in the rearrangement of the molecular structure .
Comparison with Similar Compounds
Physicochemical Properties
Key properties differentiate cyclohexanone oxime from structurally similar oximes:
This compound’s low water solubility and moderate basicity contrast with MEKO’s liquid state at room temperature . Its N-protonation in acidic environments enhances stability during catalytic processes like Beckmann rearrangement .
Reactivity and Stability
- This compound: Reacts with thiols under basic conditions to form cyclohexanone as a minor product (4:5 ratio with oxime) . Decomposes violently with fuming H₂SO₄ >302°F, necessitating careful handling .
- Cyclopentanone oxime: Forms in lower yields under similar conditions, suggesting lower reactivity in condensation reactions .
- MEKO: Exhibits oxidative toxicity, inducing hemoglobin oxidation, unlike this compound’s hematotoxicity in rats .
Research Findings and Contradictions
- Catalytic Efficiency: TS-1 achieves >98% selectivity for this compound , but Au-Pd/TS-1 hybrids underperform (66% yield) without alloyed nanoparticles .
- Pressure Dependence: Hydrogenation of nitrocyclohexane maximizes this compound selectivity (83%) at 6 bar; higher pressures favor cyclohexanone and amines .
- Electrocatalytic Pathways : NH₂OH intermediates are critical for oxime formation, but competing NH₃ generation reduces efficiency unless in situ condensation is prioritized .
Biological Activity
Cyclohexanone oxime (CHO) is a compound that has garnered attention due to its various biological activities and potential applications in industrial processes. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, mutagenicity, and therapeutic potential.
This compound is a white crystalline solid with a molecular weight of 113.16 g/mol and a melting point of 90°C. It is soluble in water and ethanol, making it suitable for various applications in chemical synthesis and as an intermediate in the production of nylon-6 fibers and plastics .
Acute and Chronic Toxicity
Toxicological studies have been conducted to assess the effects of this compound on laboratory animals, particularly B6C3F1 mice. In a 13-week study, mice were administered varying concentrations (0, 625, 1,250, 2,500, 5,000, or 10,000 ppm) of this compound in drinking water. Key findings included:
- Mortality and Weight Changes : Deaths occurred in the groups receiving 10,000 ppm. Weight gain was significantly depressed in both males and females at this concentration, as well as in females at 5,000 ppm.
- Organ Weights : Significant increases in relative spleen weights were observed at exposure levels of 5,000 and 10,000 ppm. Liver weights also increased significantly at the highest concentration .
- Histopathological Findings : Hematopoietic cell proliferation was noted in the spleen at high doses. Centrilobular cell hypertrophy was observed in the liver for males exposed to concentrations above 2,500 ppm. Degeneration of olfactory epithelium was noted across all exposure groups .
Mutagenicity
This compound has been evaluated for its mutagenic potential using the Ames test with Salmonella typhimurium strains. The results indicated that:
- It was mutagenic only in strain TA1535 with S9 activation.
- Negative results were found in strains TA97, TA98, and TA100 with and without S9 activation.
- Induction of chromosomal aberrations was equivocal in cultured Chinese hamster ovary cells without S9; however, results were negative with S9 .
Metabolic Pathways
This compound undergoes rapid metabolism following administration. In studies involving intravenous administration of labeled CHO:
- The compound was quickly cleared from plasma with half-lives of approximately 1.6 minutes (alpha phase) and 18.2 minutes (beta phase).
- Only a small percentage (4%-5%) was recovered in urine or feces after dermal application, indicating significant volatilization from the skin surface .
Enzyme Interaction
Research indicates that this compound can influence liver microsomal activity. For instance:
- It has been shown to increase the activity of enzymes such as aniline hydroxylase and aminopyrine demethylase in rats treated with high doses .
Therapeutic Potential
Recent studies have explored the potential therapeutic applications of oximes, including this compound:
- Anticancer Activity : Some oximes have demonstrated properties as kinase inhibitors which can inhibit various kinases implicated in cancer progression.
- Anti-inflammatory Effects : Oximes may also exhibit anti-inflammatory activities through mechanisms involving nitric oxide generation .
Summary of Findings
The following table summarizes key findings from studies on this compound:
Study Aspect | Findings |
---|---|
Toxicity Levels | No-effect level for erythrotoxicity: 2,500 ppm; hepatotoxicity: 1,250 ppm (males) |
Mutagenicity | Positive only in Salmonella strain TA1535 with S9 activation |
Organ Effects | Increased spleen and liver weights at high doses |
Metabolism | Rapid clearance from plasma; minimal recovery post dermal application |
Therapeutic Potential | Kinase inhibition; anticancer and anti-inflammatory properties |
Q & A
Basic Research Questions
Q. What spectroscopic and computational methods are used to characterize cyclohexanone oxime?
this compound (CHO) is analyzed using FT-IR and FT-Raman spectroscopy to assign vibrational frequencies (e.g., O–H stretching at ~3600 cm⁻¹ and C=N stretching at ~1600 cm⁻¹). Computational methods like Hartree-Fock (HF) and density functional theory (DFT) with B3LYP/B3PW91 functionals and 6-311++G(d,p) basis sets validate experimental data by optimizing molecular geometry and calculating vibrational modes .
Q. How is this compound synthesized via ammoximation, and what are its advantages?
The ammoximation of cyclohexanone involves reacting cyclohexanone with hydroxylamine (NH₂OH) under mild conditions (e.g., 80°C, atmospheric pressure) using TS-1 (titanium silicate) catalysts. This method avoids byproducts like ammonium sulfate and achieves >90% selectivity. Key parameters include pH control (7–9) and catalyst loading (1–3 wt%) .
Q. What toxicological assessments are critical for this compound in preclinical studies?
Acute toxicity studies in Fischer 344 rats reveal dose-dependent hematotoxicity (e.g., methemoglobinemia at ≥75 mg/kg). Subchronic exposure (5 days/week for 2 weeks) shows NOAEL (No Observed Adverse Effect Level) at 10 mg/kg. In vitro assays measure oxidative stress markers like TBARS (thiobarbituric acid reactive substances) and hemoglobin oxidation .
Q. How does this compound participate in the Beckmann rearrangement to produce ε-caprolactam?
The Beckmann rearrangement involves converting this compound to ε-caprolactam using acid catalysts (e.g., H₂SO₄ or solid acids like Nb-MCM-41). Reaction conditions (e.g., 100–120°C, solvent: dichloroethane) yield >95% conversion. In situ FT-IR monitoring tracks C=N bond cleavage and lactam formation .
Q. What thermodynamic properties are essential for modeling this compound behavior?
Key thermodynamic data include:
- Boiling point: 481.2 K (208°C)
- Heat capacity (crystalline phase): 273.4 J/mol·K
- Enthalpy of formation: −285.6 kJ/mol (calculated via combustion calorimetry) .
Advanced Research Questions
Q. What catalytic mechanisms explain the high efficiency of Cu/TiO₂ in electrochemical this compound synthesis?
Cu/TiO₂ catalysts (0.6% Cu loading) enable NO₃⁻ electroreduction to NH₂OH, which couples non-electrochemically with cyclohexanone. DFT studies show Cu sites lower activation barriers for NH₂OH formation (−1.8 V vs. RHE), achieving 51.4% Faradaic efficiency (FE) and 20.1 mg·h⁻¹·cm⁻² formation rates. TiO₂ stabilizes Cu⁰/Cu⁺ states, suppressing side reactions .
Q. How do plasma-electrocatalysis hybrid systems improve this compound synthesis sustainability?
Air plasma generates NOₓ (NO/NO₂), which is electrochemically reduced to NH₂OH on Cu/TiO₂. Integrated systems achieve 99.9% selectivity using ambient N₂ and H₂O, avoiding fossil-derived NH₃. Control experiments confirm NH₂OH as the key intermediate, with no cyclohexanol or cyclohexylamine byproducts detected .
Q. How can conflicting mutagenicity data for this compound be resolved?
CHO shows mutagenicity in Salmonella TA1535 (with S9 activation) but not in TA100. Discrepancies arise from differential nitroso-intermediate formation via hepatic CYP450 enzymes. Competitive glutathione (GSH) trapping assays and LC-MS/MS quantify nitroso-CHO adducts to clarify structure-activity relationships .
Q. What metabolic pathways underlie this compound’s hematotoxicity?
In vivo metabolism releases nitric oxide (NO), detected via EPR spectroscopy in rat blood. NO induces methemoglobinemia by oxidizing hemoglobin Fe²⁺ to Fe³⁺. CYP2E1 inhibitors (e.g., disulfiram) reduce toxicity, confirming enzymatic activation .
Q. How does Box-Behnken experimental design optimize this compound hydrolysis?
A three-factor BBD model (temperature: 60–100°C, catalyst: 5–15 wt%, H₂O: 10–30 mL) maximizes conversion (response Y). Quadratic regression identifies optimal conditions: 85°C, 12.5 wt% acidic ionic liquid catalyst, and 20 mL H₂O, achieving 98% conversion. Interaction plots reveal temperature-catalyst synergy (p < 0.05) .
Q. Data Contradictions and Analytical Strategies
- Mutagenicity vs. Non-mutagenicity : Strain-specific results (TA1535 vs. TA100) necessitate comet assays or lacZ transgenic models to assess DNA adduct formation .
- Catalyst Deactivation : TS-1 catalysts lose activity due to pore blockage by oligomers. Regeneration protocols (calcination at 550°C) restore 85% initial efficiency .
Q. Methodological Recommendations
- Spectroscopy : Combine experimental (FT-IR/Raman) and DFT calculations for vibrational assignments .
- Electrocatalysis : Use chronoamperometry (e.g., −1.8 V for 5 cycles) to test Cu/TiO₂ stability .
- Toxicity Screening : Pair LLNA (Local Lymph Node Assay) with GSH-trapping assays for prohapten risk assessment .
Properties
IUPAC Name |
N-cyclohexylidenehydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZUQRBDRNJBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Record name | CYCLOHEXANONE OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021842 | |
Record name | Cyclohexanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Prisms, liquid or light tan crystalline solid. (NTP, 1992), Solid; [HSDB] Liquid or light tan solid; mp = 89-91 deg C; [CAMEO] White chunks or powder; [Alfa Aesar MSDS] | |
Record name | CYCLOHEXANONE OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (Hydroxyimino)cyclohexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5585 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
403 to 410 °F at 760 mmHg (NTP, 1992), 206-210 °C | |
Record name | CYCLOHEXANONE OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (HYDROXYIMINO)CYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALCOHOL, ETHER, METHYL ALCOHOL | |
Record name | CYCLOHEXANONE OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (HYDROXYIMINO)CYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | CYCLOHEXANONE OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Color/Form |
HEXAGONAL PRISMS FROM PETROLEUM ETHER | |
CAS No. |
100-64-1 | |
Record name | CYCLOHEXANONE OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyclohexanone oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Hydroxyimino)cyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanone, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXANONE OXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U60L00CGF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (HYDROXYIMINO)CYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
192 to 196 °F (NTP, 1992), 89-90 °C | |
Record name | CYCLOHEXANONE OXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (HYDROXYIMINO)CYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5337 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.